molecular formula C10H15N5O2 B6636023 2-(3-methylpiperidin-1-yl)-2-oxo-N-(1H-1,2,4-triazol-5-yl)acetamide

2-(3-methylpiperidin-1-yl)-2-oxo-N-(1H-1,2,4-triazol-5-yl)acetamide

Cat. No. B6636023
M. Wt: 237.26 g/mol
InChI Key: MXKWHYVYJMOTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylpiperidin-1-yl)-2-oxo-N-(1H-1,2,4-triazol-5-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 2-(3-methylpiperidin-1-yl)-2-oxo-N-(1H-1,2,4-triazol-5-yl)acetamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. Acetylcholine is a neurotransmitter that is essential for cognitive function. By inhibiting the activity of these enzymes, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-(3-methylpiperidin-1-yl)-2-oxo-N-(1H-1,2,4-triazol-5-yl)acetamide has several biochemical and physiological effects. Studies have shown that this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, this compound can inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease. This compound has also shown potential in the treatment of cancer by inhibiting the growth of cancer cells and inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-(3-methylpiperidin-1-yl)-2-oxo-N-(1H-1,2,4-triazol-5-yl)acetamide in lab experiments is its potential applications in various scientific research fields. This compound has shown potential in the treatment of cancer and neurological disorders. Additionally, this compound can inhibit the activity of certain enzymes, which can increase the levels of acetylcholine in the brain, improving cognitive function. However, one of the limitations of using this compound in lab experiments is its unknown mechanism of action. Further studies are needed to fully understand the mechanism of action of this compound.

Future Directions

There are several future directions for the research of 2-(3-methylpiperidin-1-yl)-2-oxo-N-(1H-1,2,4-triazol-5-yl)acetamide. One of the significant future directions is to further understand the mechanism of action of this compound. Additionally, studies are needed to determine the optimal dosage and administration of this compound for the treatment of cancer and neurological disorders. Further studies are also needed to determine the potential side effects of this compound and its interactions with other drugs. Finally, studies are needed to determine the potential applications of this compound in other scientific research fields.

Synthesis Methods

The synthesis of 2-(3-methylpiperidin-1-yl)-2-oxo-N-(1H-1,2,4-triazol-5-yl)acetamide has been achieved using several methods. One of the most common methods involves the reaction of 3-methylpiperidine, 1H-1,2,4-triazole-5-carboxylic acid, and ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to form 2-(3-methylpiperidin-1-yl)-2-oxo-N-(1H-1,2,4-triazol-5-yl)acetamide.

Scientific Research Applications

2-(3-methylpiperidin-1-yl)-2-oxo-N-(1H-1,2,4-triazol-5-yl)acetamide has shown potential applications in various scientific research fields. One of the significant applications is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, this compound has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.

properties

IUPAC Name

2-(3-methylpiperidin-1-yl)-2-oxo-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c1-7-3-2-4-15(5-7)9(17)8(16)13-10-11-6-12-14-10/h6-7H,2-5H2,1H3,(H2,11,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKWHYVYJMOTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methylpiperidin-1-yl)-2-oxo-N-(1H-1,2,4-triazol-5-yl)acetamide

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